Terbium antimonide

Descripción general

Descripción

Synthesis Analysis

Terbium (III) ternary complexes have been successfully synthesized and subjected to detailed structural characterization . The analyses include elemental analysis, FTIR spectroscopy, thermogravimetric studies, and 1 H-NMR spectroscopy . The experimental findings align well with the expected results, affirming the formation of the ternary complexes in the correct stoichiometric ratio .Aplicaciones Científicas De Investigación

Magnetic Drug Carriers Modified with Terbium Ions

Terbium (III) ions have been used to modify magnetic drug carriers, significantly enhancing their application in targeted anticancer radiotherapy and imaging techniques. This modification involves the synthesis of iron oxide nanoparticles stabilized with citrates and then conjugating them with terbium ions and guanosine-5′-monophosphate. The resulting conjugates exhibit potential for advanced medical applications due to their improved interaction with biological membranes (Nieciecka et al., 2022).

Investigation of Platinum Antitumor Agents Using Terbium Fluorescence

Terbium fluorescence has been employed to investigate the interaction of platinum complexes with DNA and RNA, providing insights into the mechanism of action of potent antitumor agents. This approach helps understand how these agents enhance fluorescence intensity by affecting the DNA helix structure, offering valuable information for cancer research (Arquilla et al., 1983).

Folate Receptor Targeted Alpha-Therapy Using Terbium-149

Terbium-149, a radioactive isotope, shows promise for targeted anticancer therapy. A study using a 149Tb-labeled DOTA-folate conjugate demonstrated significant tumor growth delay and improved survival in tumor-bearing mice without acute toxicity, suggesting the potential of terbium-based α-radionuclide therapy (Müller et al., 2014).

Terbium Ions for Investigating DNA Structure

The fluorescence of terbium (Tb3+) ions has been utilized to study perturbations in DNA structure induced by various agents. Terbium ions' interaction with DNA modified by antitumor drugs or ultraviolet radiation leads to enhanced fluorescence, providing a method to analyze DNA's double-stranded regions (Balcarová & Brabec, 1989).

Luminescent and Biological Applications of Terbium(III) Complexes

The study of terbium (Tb) complexes, particularly for their luminescent properties and biological applications, reveals their potential as anticancer and antimicrobial agents. Terbium complexes demonstrate significant binding affinity with DNA and proteins, offering innovative approaches in medical applications (Aramesh-Boroujeni et al., 2020).

Challenges in Terbium Radioisotopes Production for Clinical Application

The production of terbium radioisotopes (149Tb, 152Tb, 155Tb, and 161Tb) faces significant challenges due to technological limitations in isotope enrichment and separation techniques. Despite these challenges, terbium isotopes hold great potential for nuclear medicine, especially in theranostics, which combines therapeutic and diagnostic applications. Advances in production technology could greatly enhance the availability and utility of these isotopes in clinical settings (Naskar & Lahiri, 2021).

Terbium Antimonide in Magnetoresistance Applications

Research on this compound (TbSb) polycrystals has revealed their significant magnetoresistance properties, particularly in the antiferromagnetic phase. This characteristic offers potential applications in advanced magnetic devices and materials science (Volkov & Stepanov, 2019).

Terbium Complexes for Oxygen Sensing and Cell Killing

A terbium complex has been developed that can be used for ratiometric oxygen sensing in vitro and for regioselective cell killing. This complex's ability to form singlet oxygen and its application in creating sensory systems for oxygen levels demonstrate its potential in medical and biological research (Law et al., 2009).

Calmodulin Activation by Terbium

Studies have shown that terbium can be a luminescent probe for calmodulin calcium-binding sites. Its unique properties allow it to replace calcium in biological systems, providing insights into protein structure and function, particularly in calcium-dependent regulatory processes (Kilhoffer et al., 1980; Tallant et al., 1980).

Anti-Counterfeiting Applications of Terbium-Based Inks

Terbium-based inks have been used to create invisible luminescent full-color images,which are visible under UV light but invisible under normal lighting. This application of terbium complexes is particularly useful in anti-counterfeiting and security features, demonstrating the versatile use of terbium in non-medical fields (Andres et al., 2014).

Terbium in Optical Device Applications

A novel terbium complex has been developed for use in optical devices. Its luminescent properties make it suitable as an emitting center in triple-layer-type devices, showcasing terbium's potential in the development of advanced optical and electronic materials (Zheng et al., 2002).

Pharmacology and Toxicology of Terbium

The pharmacology and toxicology of terbium have been studied, providing crucial information about its effects on biological systems. Understanding these effects is essential for safely incorporating terbium in various applications, especially in healthcare and industry (Haley et al., 1963).

Propiedades

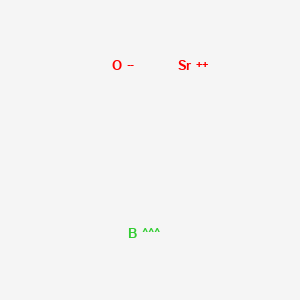

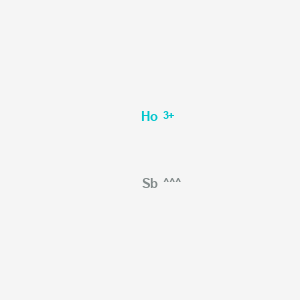

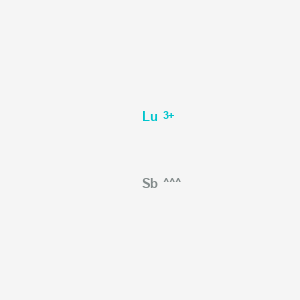

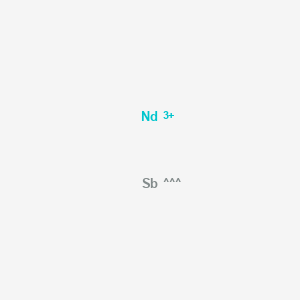

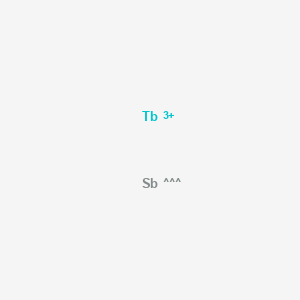

IUPAC Name |

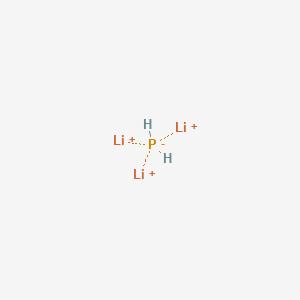

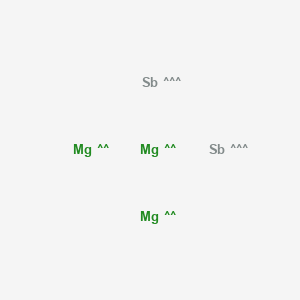

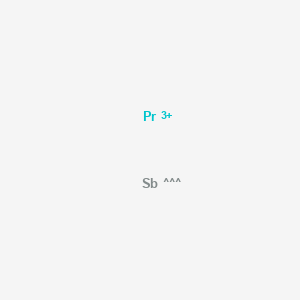

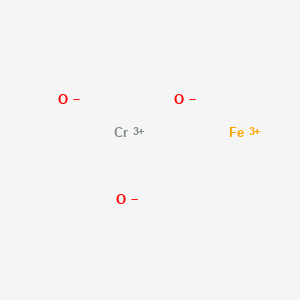

antimony;terbium(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Sb.Tb/q;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZCTUVHKLWHKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Sb].[Tb+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SbTb+3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.685 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12039-31-5 | |

| Record name | Antimony, compd. with terbium (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony, compd. with terbium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony, compound with terbium (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride](/img/structure/B3365065.png)